molecular formula C9H6ClFN2S2 B2686728 (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide CAS No. 338761-78-7

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide

Cat. No.: B2686728
CAS No.: 338761-78-7
M. Wt: 260.73
InChI Key: ADJSGXKQELUTNI-UHFFFAOYSA-N
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Description

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and a methyl 4-fluorophenyl sulfide group at position 2. The thiadiazole ring is electron-deficient due to the electronegative nitrogen and sulfur atoms, while the 4-fluorophenyl group introduces para-substituted aromaticity and moderate electron-withdrawing effects. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for structurally related compounds .

Crystallographic characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD) refined using programs like SHELXL, as noted in the structural determination of isostructural analogs .

Properties

IUPAC Name

5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S2/c10-9-8(12-13-15-9)5-14-7-3-1-6(11)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJSGXKQELUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield 1,2,3-thiadiazole derivatives.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage between the thiadiazole ring and the 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate thiol and halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the thiadiazole ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the molecule’s electronic properties or introducing new functional groups.

Example Reaction :

 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide+NaSH 5 Mercapto 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide+NaCl\text{ 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}+\text{NaSH}\rightarrow \text{ 5 Mercapto 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}+\text{NaCl}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2_2
    CO3_3
    )

  • Temperature: 60–80°C

  • Reaction time: 4–6 hours

Key Findings :

  • The reaction proceeds via an SN_\text{N}
    Ar (aromatic nucleophilic substitution) mechanism due to electron-withdrawing effects of the thiadiazole ring .

  • Substitution efficiency depends on the nucleophile’s strength and solvent polarity .

Oxidation Reactions

The sulfide (-S-) linkage is susceptible to oxidation, producing sulfoxide or sulfone derivatives.

Oxidation Pathways :

ReagentProductConditionsYield (%)
H2_2
O2_2
/AcOHSulfoxide derivativeRoom temperature, 2–4 hours75–85
KMnO4_4
/H2_2
SO4_4
Sulfone derivative0–5°C, 1 hour60–70

Mechanistic Insight :

  • Oxidation with H2_2
    O2_2
    in acetic acid selectively forms the sulfoxide, while stronger oxidants like KMnO4_4
    yield the sulfone.

  • The electron-withdrawing fluorine on the phenyl group accelerates oxidation kinetics.

Reduction Reactions

The sulfide group can be reduced to a thiol (-SH) under specific conditions.

Example Reaction :

 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide+LiAlH4 5 Chloro 1 2 3 thiadiazol 4 yl methanol+4 fluorothiophenol\text{ 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}+\text{LiAlH}_4\rightarrow \text{ 5 Chloro 1 2 3 thiadiazol 4 yl methanol}+\text{4 fluorothiophenol}

Conditions :

  • Reducing agent: Lithium aluminum hydride (LiAlH4_4
    )

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C)

  • Reaction time: 3 hours

Outcomes :

  • The reaction cleaves the C–S bond, yielding a thiol and alcohol derivative.

  • Over-reduction of the thiadiazole ring is minimized under controlled conditions.

Coupling Reactions

The thiadiazole ring participates in cross-coupling reactions, enabling the introduction of aryl or alkyl groups.

Suzuki–Miyaura Coupling :

 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide+PhB OH 2Pd catalyst 5 Phenyl 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide\text{ 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{ 5 Phenyl 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}

Catalytic System :

  • Catalyst: Pd(PPh3_3
    )4_4

  • Base: K2_2
    CO3_3

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 90°C

Key Data :

  • Reaction efficiency: 65–80% yield .

  • The chlorine substituent acts as a leaving group, facilitating palladium-mediated coupling .

Cyclization and Ring-Opening Reactions

The thiadiazole core can undergo ring-opening under acidic or basic conditions, forming intermediates for further derivatization.

Acid-Mediated Ring Opening :

 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide+HClThiourea derivative+H2S\text{ 5 Chloro 1 2 3 thiadiazol 4 yl methyl 4 fluorophenyl sulfide}+\text{HCl}\rightarrow \text{Thiourea derivative}+\text{H}_2\text{S}

Conditions :

  • Concentrated HCl, reflux (110°C), 8–12 hours.

  • Products include thioureas or thioamides, depending on substituents .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsPrimary ProductsYield Range (%)
Nucleophilic SubstitutionNaOH, DMF, 60°CThiol/thioether derivatives70–90
OxidationH2_2
O2_2
, AcOHSulfoxide/sulfone60–85
ReductionLiAlH4_4
, THFThiol + alcohol50–75
Suzuki CouplingPd(PPh3_3
)4_4
, K2_2
CO3_3
Biaryl-thiadiazole hybrids65–80

Structural Insights Affecting Reactivity

  • The thiadiazole ring enhances electrophilicity at C-5, favoring nucleophilic substitution .

  • The 4-fluorophenyl sulfide group stabilizes intermediates via resonance and inductive effects .

  • Steric hindrance from the methyl group limits reactivity at the thiadiazole’s C-4 position .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent for synthesizing more complex molecules. For instance:

  • Oxidation can yield sulfoxides or sulfones.
  • Reduction can produce thiols or other reduced derivatives.
  • Substitution can lead to amino-substituted or alkoxy-substituted derivatives.

Thiadiazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Properties: Research indicates that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that related thiadiazole derivatives possess potent activity against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: The compound is being investigated for its anticancer properties. It may inhibit key enzymes involved in cancer cell proliferation by disrupting critical cellular pathways .

Case studies have demonstrated that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Medicinal Chemistry

The compound is under investigation for its potential use in developing new therapeutic agents. Its interactions with molecular targets involved in DNA replication and protein synthesis suggest possible applications in treating various diseases, including cancer and infections .

Similar Compounds:

Compound TypeCharacteristicsBiological Activity
1,3,4-Thiadiazole DerivativesSimilar ring structure; diverse biological activitiesAntimicrobial, anticancer
1,2,4-Thiadiazole DerivativesDifferent nitrogen-sulfur arrangement; comparable applicationsAntimicrobial
1,2,5-Thiadiazole DerivativesUnique structure; medicinal chemistry applicationsAnticancer

Uniqueness: The presence of both chlorine and fluorine atoms in (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide potentially enhances its selectivity and efficacy compared to other thiadiazole derivatives.

Mechanism of Action

The mechanism of action of (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: The compound may disrupt cellular pathways by inhibiting key enzymes or interfering with signal transduction processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound’s closest analogs include thiazole- and pyrazole-based derivatives with fluorophenyl substituents. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Analogs

Compound Name Heterocyclic Core Substituents Crystallographic Symmetry Planarity Features
(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide 1,2,3-Thiadiazole Cl (C5), SCH2(4-F-C6H4) Likely triclinic (P 1̄)† Planar core; sulfide group may induce torsional strain
Compound 4 () Thiazole Cl (C4-aryl), 4-F-C6H4 (triazolyl) Triclinic (P 1̄) Near-planar except one fluorophenyl group
Compound 5 () Thiazole F (C4-aryl), 4-F-C6H4 (triazolyl) Triclinic (P 1̄) Similar to Compound 4
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Cl (aryl), CF3, sulfanyl group Not reported Sulfanyl group introduces steric bulk

Inferred from isostructural analogs in .

  • Heterocyclic Core Effects : The 1,2,3-thiadiazole core in the target compound is more electron-deficient than thiazole or pyrazole rings due to additional nitrogen atoms. This may enhance stability toward electrophilic attack but reduce nucleophilic substitution reactivity compared to thiazole derivatives .
  • The 4-fluorophenyl sulfide group introduces a flexible S-CH2 linkage, contrasting with rigid triazolyl or pyrazolyl substituents in ’s compounds. This flexibility could impact molecular packing in the solid state, as seen in the perpendicular orientation of fluorophenyl groups in related structures .

Electronic and Conformational Properties

  • Electronic Effects : The 4-fluorophenyl group’s para-substitution minimizes steric hindrance while maintaining moderate electron withdrawal, akin to analogs in . However, the thiadiazole’s higher electronegativity could lower π-electron density at the sulfide sulfur, reducing nucleophilicity compared to pyrazole sulfanyl derivatives .
  • This contrasts with ’s rigid triazolyl-linked systems, where planarity dominates except for one fluorophenyl group .

Biological Activity

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide is a thiadiazole derivative notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's unique structure, featuring both chlorine and fluorine atoms, may enhance its biological efficacy and selectivity.

The empirical formula of this compound is C9H6ClFN2S2C_9H_6ClFN_2S_2 with a molecular weight of 260.74 g/mol. Its predicted boiling point is approximately 371.4 °C, and it has a density of about 1.51 g/cm³ .

PropertyValue
Empirical FormulaC₉H₆ClFN₂S₂
Molecular Weight260.74 g/mol
Boiling Point371.4 °C (predicted)
Density1.51 g/cm³ (predicted)
pKa-5.55 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to disrupt critical cellular pathways by inhibiting key enzymes involved in processes such as DNA replication and protein synthesis .

Molecular Targets:

  • Enzymes related to DNA replication
  • Protein synthesis pathways

Biological Pathways:

  • Inhibition of signal transduction processes leading to apoptosis or growth inhibition.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • In Vitro Cytotoxicity : A study assessed the cytotoxicity of related thiadiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results demonstrated that these compounds can induce apoptotic cell death effectively .
  • Mechanistic Insights : Further investigations revealed that the presence of substituents such as piperazine enhances the anticancer activity through improved lipophilicity, facilitating better cellular uptake .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives containing the thiadiazole moiety possess significant antibacterial properties.

Antibacterial Studies:

  • In Vitro Testing : Compounds similar to this compound were tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Results indicated substantial inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound TypeBiological Activity
1,3,4-ThiadiazoleAntimicrobial and anticancer properties
1,2,4-ThiadiazoleSimilar anticancer effects
1,2,5-ThiadiazoleDiverse biological activities

The unique combination of chlorine and fluorine in its structure potentially enhances its selectivity and potency compared to other derivatives .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thioamide precursors using agents like Lawesson’s reagent, followed by oxidative chlorination. Key optimization parameters include:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
  • Chlorination : Use stoichiometric SOCl₂ or PCl₅ under inert conditions (N₂/Ar) to minimize sulfoxide formation .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
    • Data Table :
StepReaction TypeConditionsYield (Analogue)
1CyclizationLawesson’s reagent, THF, 70°C~78%
2Oxidative ChlorinationSOCl₂, DMF, 0°C → RT~85%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., 4-fluorophenyl vs. thiadiazole protons).
  • HRMS : Confirms molecular ion ([M+H]⁺) and chlorine/fluorine isotopic signatures.
  • X-ray Diffraction : Single-crystal analysis with SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .

Advanced Questions

Q. How can SHELXL and WinGX be employed to resolve structural ambiguities in crystallographic data for this compound?

  • Methodological Answer :

  • Use SHELXL’s full-matrix least-squares refinement to model thermal motion and hydrogen bonding. For twinned crystals, apply TWIN/BASF commands.
  • Validate results using WinGX’s geometry analysis (e.g., PLATON for symmetry checks) and ORTEP for visualizing anisotropic displacement ellipsoids .
    • Key Parameters :
  • R-factor target: <0.05 for high-resolution data.
  • ADPs: Anisotropic refinement for non-hydrogen atoms.

Q. What strategies address discrepancies between spectroscopic data and computational models?

  • Methodological Answer :

  • Dynamic NMR : Conduct variable-temperature ¹H NMR to assess conformational flexibility in solution.
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian/B3LYP) with crystallographic data to identify static vs. dynamic structural features .

Q. How should researchers design in vitro assays to evaluate biological activity?

  • Methodological Answer :

  • Primary Screening : Use the NCI-60 cell line panel to assess antiproliferative activity.
  • Mechanistic Follow-Up :
  • Apoptosis : Annexin V/PI staining with flow cytometry.
  • Target Identification : Thermal shift assays (TSA) or kinase profiling .
    • Data Table :
Assay TypeProtocol HighlightsReference Compound Data (IC₅₀)
Antiproliferative48–72 hr exposure, MTT assay0.5–10 μM (thiazole analogues)
Apoptosis24 hr treatment, caspase-3/7 activationEC₅₀: 2.5 μM

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Oxidation : Sulfur intermediates may form sulfoxides/sulfones. Use inert atmospheres and avoid excess oxidizing agents.
  • Byproduct Formation : Monitor chlorination steps via TLC; purify intermediates via flash chromatography (silica gel, hexane/EtOAc) .

Methodological Notes

  • Crystallography : For novel polymorphs, collect high-resolution data (d-spacing <1 Å) and validate with Rint <5% .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and normalize cell viability to untreated groups.

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